molecular formula C10H9ClN4O5 B1654635 5-Chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione CAS No. 254753-80-5

5-Chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione

Cat. No.: B1654635
CAS No.: 254753-80-5
M. Wt: 300.65 g/mol
InChI Key: WHBAFUZNTAZXJY-UHFFFAOYSA-N
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Description

5-Chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione is a pyrido[2,3-d]pyrimidine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo nitration, chlorination, and methylation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group under specific conditions.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized pyrido[2,3-d]pyrimidine derivatives .

Scientific Research Applications

5-Chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,3,8-trimethyl-6-nitro-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-2,4,7-trione
  • 5-Chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7 (1H,3H,8H)-trione

Uniqueness

5-Chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione is unique due to its specific substitution pattern and the presence of both nitro and chloro groups.

Properties

IUPAC Name

5-chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O5/c1-12-7-4(5(11)6(9(12)17)15(19)20)8(16)14(3)10(18)13(7)2/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBAFUZNTAZXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C1=O)[N+](=O)[O-])Cl)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379672
Record name 5-chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254753-80-5
Record name 5-chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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